A-1155463 - 1235034-55-5

A-1155463

Catalog Number: EVT-257570
CAS Number: 1235034-55-5
Molecular Formula: C35H32FN5O4S2
Molecular Weight: 669.7904
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-1155463 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-xL [, , , , ]. It belongs to the class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins [, , , , ]. A-1155463 has emerged as a valuable tool in scientific research, particularly in the fields of oncology, virology, and cell biology.

Future Directions
  • Understanding and overcoming resistance: Further investigations are crucial to elucidate the mechanisms of resistance to A-1155463 and develop strategies to circumvent them. This includes exploring combination therapies with other targeted agents, such as MCL-1 inhibitors [, , , ].

A-1155463 is a potent and selective Bcl-xL inhibitor discovered through structure-based design. [ [] ] It exhibits substantial activity against Bcl-xL-dependent cell lines and inhibits H146 small cell lung cancer xenograft tumor growth in vivo. [ [] ] A notable side effect is mechanism-based and reversible thrombocytopenia in mice. [ [] ]

Venetoclax (ABT-199/GDC-0199)

  • Compound Description: Venetoclax is a potent, orally bioavailable, and highly selective Bcl-2 inhibitor. [ [] ] It demonstrates robust activity in chronic lymphocytic leukemia but spares platelets, unlike navitoclax. [ [] ]
  • Relevance: Venetoclax selectively targets Bcl-2, whereas A-1155463 specifically inhibits Bcl-xL. [ [, ] ] Both compounds are BH3 mimetics, interfering with the function of anti-apoptotic proteins. They are often investigated in combination or as tools to understand resistance mechanisms. [ [, , , ] ]

Navitoclax (ABT-263)

  • Compound Description: Navitoclax is a BH3 mimetic that inhibits Bcl-2, Bcl-xL, and Bcl-w. [ [, ] ] It shows promising clinical activity in lymphoid malignancies but can cause thrombocytopenia due to its inhibition of Bcl-xL. [ [] ]
  • Relevance: Navitoclax exhibits a broader inhibitory profile than A-1155463, targeting multiple anti-apoptotic Bcl-2 family members. [ [, ] ] This broader activity profile can lead to increased efficacy but also higher toxicity, as seen with the exacerbated neutropenia when combined with docetaxel. [ [] ] Researchers use navitoclax and A-1155463 to dissect the roles of specific Bcl-2 family proteins and identify optimal therapeutic strategies. [ [, , ] ]

A-1331852

  • Compound Description: A-1331852 is an orally active, first-in-class Bcl-xL inhibitor. [ [] ] It demonstrates potent and selective induction of apoptosis in Bcl-xL-dependent tumor cells. [ [] ]
  • Relevance: A-1331852 shares the same target as A-1155463, Bcl-xL, and both are considered tool molecules for studying Bcl-2 family protein biology. [ [, ] ] Structurally, A-1331852 was designed based on A-1155463, incorporating features like rigidification of the pharmacophore and sp3-rich moieties for enhanced interaction with Bcl-xL. [ [] ]

A-1210477

  • Compound Description: A-1210477 is a highly selective small-molecule inhibitor of MCL-1. [ [] ]
  • Relevance: While A-1155463 targets Bcl-xL, A-1210477 specifically inhibits MCL-1, another anti-apoptotic Bcl-2 family member. [ [, ] ] This distinction is crucial in studying resistance mechanisms, as some cancer cells upregulate MCL-1 upon treatment with Bcl-xL inhibitors. [ [] ] Combining both inhibitors can potentially overcome resistance and enhance apoptosis in AML cells. [ [] ]

S63845

  • Compound Description: S63845 is a potent and specific MCL-1 inhibitor. [ [] ]
  • Relevance: Similar to A-1210477, S63845 targets MCL-1, while A-1155463 focuses on Bcl-xL. [ [, ] ] Studies investigating the effectiveness of these inhibitors in multiple myeloma highlighted the importance of considering the expression levels of different Bcl-2 family members for treatment decisions. [ [] ]

ABT-737

  • Compound Description: ABT-737 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, often used in preclinical studies. [ [] ]
  • Relevance: Like navitoclax, ABT-737 has a broader inhibitory profile compared to the Bcl-xL-selective A-1155463. [ [, ] ] Understanding the distinct activity profiles of these compounds is crucial for predicting drug response and developing effective combination therapies. [ [] ]

AZD4320

  • Compound Description: AZD4320 is a BH3 mimetic that inhibits Bcl-xL. [ [] ]
  • Relevance: AZD4320 and A-1155463 share the same target, Bcl-xL, and are investigated for their senolytic properties in pilocytic astrocytoma. [ [, ] ] The research suggests that Bcl-xL inhibition could be a promising therapeutic strategy for this type of tumor. [ [] ]
Overview

A-1155463 is a highly potent and selective inhibitor of B-cell lymphoma extra-large (BCL-XL), a member of the BCL-2 family of proteins involved in regulating apoptosis. This compound was developed to target BCL-XL specifically, which plays a crucial role in the survival of various cancer cells, particularly in hematological malignancies. The discovery of A-1155463 was part of a broader effort to create selective inhibitors that could minimize side effects associated with less selective agents.

Source

The compound was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design techniques. This approach allowed researchers to optimize the pharmacophore and enhance binding affinity towards BCL-XL while maintaining selectivity over other BCL-2 family members, particularly BCL-2 itself .

Classification

A-1155463 is classified as a small molecule inhibitor and is categorized under anti-cancer therapeutics, specifically targeting apoptosis regulation pathways. It has been primarily studied for its potential applications in oncology, particularly for cancers that exhibit dependency on BCL-XL for survival.

Synthesis Analysis

Methods

The synthesis of A-1155463 involved several key steps that included fragment linking based on structure-activity relationship (SAR) studies. Initial compounds were identified using NMR screening, which facilitated the design of more complex structures by linking fragments that showed promising activity against BCL-XL.

Technical Details

The synthesis process utilized various chemical transformations to create a compound with optimal pharmacokinetic properties. The final structure featured a benzothiazole amide core linked to a tetrahydroisoquinoline moiety, which was critical for its binding affinity. Modifications were made to improve solubility and oral bioavailability, including adjustments to the linker length and the introduction of hydrophobic groups .

Molecular Structure Analysis

Structure

A-1155463 has a complex molecular structure characterized by several functional groups that contribute to its binding affinity and selectivity. The core structure consists of:

  • Benzothiazole ring: Essential for interaction with the target protein.
  • Tetrahydroisoquinoline moiety: Provides hydrophobic interactions.
  • Linker region: Facilitates optimal positioning for binding within the BCL-XL pocket.

Data

The molecular weight of A-1155463 is approximately 688.8 g/mol, with a calculated logP value indicating its lipophilicity (ClogP = 6.2). These properties are indicative of its potential for effective cellular uptake .

Chemical Reactions Analysis

Reactions

A-1155463 undergoes specific interactions with BCL-XL, leading to the inhibition of its anti-apoptotic function. The primary reaction mechanism involves competitive binding at the protein's hydrophobic pockets, particularly the P2 and P4 sites.

Technical Details

The binding interactions have been elucidated through X-ray crystallography, revealing critical hydrogen bonds and hydrophobic contacts that stabilize the complex between A-1155463 and BCL-XL. These interactions are essential for the compound's efficacy in inducing apoptosis in cancer cells dependent on BCL-XL .

Mechanism of Action

Process

A-1155463 exerts its pharmacological effects by displacing pro-apoptotic proteins from their interactions with BCL-XL, thereby promoting apoptosis in cancer cells. This mechanism is particularly relevant in tumors where BCL-XL expression is upregulated.

Data

Studies have shown that A-1155463 effectively induces cell death in various cancer cell lines with high BCL-XL expression levels. The compound's ability to trigger classical apoptotic markers—such as cytochrome c release and caspase activation—has been confirmed through flow cytometric analyses .

Physical and Chemical Properties Analysis

Physical Properties

A-1155463 is a solid compound at room temperature, exhibiting stability under standard laboratory conditions. Its solubility profile indicates reasonable solubility in organic solvents but limited aqueous solubility, which poses challenges for formulation.

Chemical Properties

The compound has several notable chemical properties:

  • Melting Point: Not explicitly documented but expected to be consistent with similar small molecule inhibitors.
  • Stability: Demonstrated stability under physiological pH conditions (pH 7.4), suggesting minimal degradation during biological assays.

Pharmacokinetic studies in animal models have indicated favorable absorption characteristics, although further optimization may be required for clinical applications .

Applications

Scientific Uses

A-1155463 serves as a critical tool compound in cancer research, particularly in studies aimed at understanding the role of BCL-X-L in tumor cell survival and apoptosis. Its selective inhibition profile makes it valuable for investigating therapeutic strategies targeting BCL-X-L-dependent cancers.

Moreover, it has been utilized in preclinical models to explore combinations with other therapies, potentially enhancing treatment efficacy while minimizing toxicity associated with broader-spectrum agents like navitoclax .

Properties

CAS Number

1235034-55-5

Product Name

A-1155463

IUPAC Name

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid

Molecular Formula

C35H32FN5O4S2

Molecular Weight

669.7904

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)

InChI Key

SOYCFODXNRVBTI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O

Solubility

Soluble in DMSO, not in water

Synonyms

A-1155463; A 1155463; A1155463.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.